5-Amino-N,N'-bis(2,3-dihydroxypropyl)isophthalamide

CAS No.: 76820-35-4

Cat. No.: VC1998689

Molecular Formula: C14H21N3O6

Molecular Weight: 327.33 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 76820-35-4 |

|---|---|

| Molecular Formula | C14H21N3O6 |

| Molecular Weight | 327.33 g/mol |

| IUPAC Name | 5-amino-1-N,3-N-bis(2,3-dihydroxypropyl)benzene-1,3-dicarboxamide |

| Standard InChI | InChI=1S/C14H21N3O6/c15-10-2-8(13(22)16-4-11(20)6-18)1-9(3-10)14(23)17-5-12(21)7-19/h1-3,11-12,18-21H,4-7,15H2,(H,16,22)(H,17,23) |

| Standard InChI Key | XOZGAPXHJKSZCU-UHFFFAOYSA-N |

| SMILES | C1=C(C=C(C=C1C(=O)NCC(CO)O)N)C(=O)NCC(CO)O |

| Canonical SMILES | C1=C(C=C(C=C1C(=O)NCC(CO)O)N)C(=O)NCC(CO)O |

Introduction

Chemical Identity and Structure

Molecular Structure and Nomenclature

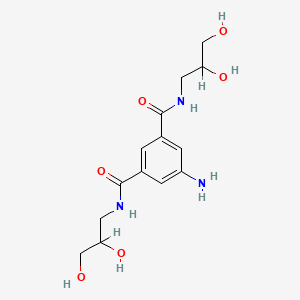

5-Amino-N,N'-bis(2,3-dihydroxypropyl)isophthalamide, with the IUPAC name 5-amino-1-N,3-N-bis(2,3-dihydroxypropyl)benzene-1,3-dicarboxamide, features a symmetrical structure built around a benzene ring. The compound contains an amino group at the 5-position and two identical amide substituents at positions 1 and 3, each bearing a 2,3-dihydroxypropyl group . This arrangement creates a molecule with multiple functional groups: one primary amine, two amide bonds, and four hydroxyl groups, all contributing to its specific chemical reactivity and physicochemical properties.

The free base form of the compound exists as a neutral molecule, while the hydrochloride salt form contains an additional proton associated with the amino group, forming an ammonium chloride moiety. This protonation significantly affects properties such as solubility, stability, and reactivity, making the hydrochloride salt the preferred form for many applications .

Chemical Identifiers and Registry Information

The compound is registered in multiple chemical databases with different identifiers depending on its form. The following table summarizes the key chemical identification parameters for both the free base and hydrochloride salt forms:

| Identifier | Free Base Form | Hydrochloride Salt |

|---|---|---|

| CAS Registry Number | 76820-35-4 | 203515-86-0 |

| Molecular Formula | C14H21N3O6 | C14H22ClN3O6 |

| Molecular Weight | 327.33 g/mol | 363.80 g/mol |

| European Community (EC) Number | 278-555-5 | - |

| FDA UNII | ZLI7KW8WA3 | WB6QXV6056 |

These identifiers are crucial for regulatory compliance, literature searches, and ensuring proper identification in scientific and industrial contexts .

Synonyms and Alternative Nomenclature

The compound is known by several alternative names in scientific literature and commercial contexts:

-

5-Amino-N1,N3-bis(2,3-dihydroxypropyl)isophthalamide

-

5-Amino-N,N'-bis(2,3-dihydroxypropyl)-1,3-benzenedicarboxamide

-

5-amino-N,N'-bis(2,3-dihydroxypropyl)isophthaldiamide

-

1,3-Benzenedicarboxamide, 5-amino-N1,N3-bis(2,3-dihydroxypropyl)-

The hydrochloride salt form has additional designations:

-

5-Amino-N,N'-bis(2,3-dihydroxypropyl)isophthalamide Hydrochloride

-

5-Amino-N1,N3-bis(2,3-dihydroxypropyl)isophthalamide hydrochloride

-

Iohexol Impurity 3 HCl (indicating its relation to the X-ray contrast agent production process)

This variety of names reflects its widespread usage across different scientific fields and industrial applications.

Physical and Chemical Properties

Physical State and Appearance

5-Amino-N,N'-bis(2,3-dihydroxypropyl)isophthalamide hydrochloride typically appears as a white to almost white crystalline powder or crystal at room temperature . The physical appearance serves as an important quality control parameter in industrial production and research applications. The crystalline nature indicates a well-defined molecular arrangement that contributes to its stability under normal storage conditions.

The free base form may exhibit slightly different physical characteristics, but detailed information on its appearance is less commonly reported in the available literature, reflecting the prevalence of the hydrochloride salt in practical applications.

Physicochemical Properties

The compound possesses several distinctive physicochemical properties that influence its behavior in various applications. The following table summarizes key parameters:

The negative LogP value (-2.4) indicates the compound's strong hydrophilic character, consistent with the presence of multiple hydroxyl groups and other polar functionalities. This hydrophilicity contributes to its excellent water solubility, a property that is particularly advantageous for its applications in aqueous biological systems and pharmaceutical formulations .

Synthesis and Production Methods

Laboratory Scale Synthesis

The laboratory synthesis of 5-Amino-N,N'-bis(2,3-dihydroxypropyl)isophthalamide typically involves amide bond formation between 5-aminoisophthalic acid (or a reactive derivative) and 3-amino-1,2-propanediol. The reaction generally requires activation of the carboxylic acid groups through conversion to acid chlorides or using coupling reagents to facilitate nucleophilic addition of the amine component.

The typical synthetic route may involve the following steps:

-

Protection of the amino group in 5-aminoisophthalic acid if necessary

-

Activation of the carboxylic acid groups

-

Reaction with 3-amino-1,2-propanediol to form the bis-amide

-

Deprotection of the amino group (if protected)

-

Conversion to the hydrochloride salt by treatment with hydrochloric acid

These reactions require careful control of reaction conditions, including temperature, solvent selection, and pH to optimize yield and purity.

Industrial Production Methods

The industrial production of 5-Amino-N,N'-bis(2,3-dihydroxypropyl)isophthalamide is primarily driven by its role as a key intermediate in non-ionic X-ray contrast agent synthesis. The compound (often abbreviated as ABA in industrial contexts) serves as the precursor to 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide (Compound B), which is subsequently modified to produce commercial contrast agents .

Patent literature describes a continuous manufacturing process for converting 5-Amino-N,N'-bis(2,3-dihydroxypropyl)isophthalamide or its hydrochloride salt (ABA-HCl) to Compound B through the following sequential steps:

-

Iodination using iodine chloride at pH 2-3 and temperatures of 60-90°C in a first reactor

-

Quenching the iodination reaction in a second reactor using an appropriate quenching reagent

-

Decolorizing the quenched mixture at pH above 4 in a third reactor

-

Crystallizing the product by cooling to 25-45°C in a fourth reactor

This continuous process represents a significant improvement over traditional batch manufacturing, offering advantages in terms of equipment size, capital investment, and product consistency. The system employs specialized equipment such as tubular flow reactors or continuous stirred tank reactors (CSTRs) for each operation stage .

Purification Techniques

Purification of 5-Amino-N,N'-bis(2,3-dihydroxypropyl)isophthalamide typically involves crystallization processes, which are integral to both laboratory synthesis and industrial production. The crystallization conditions, including solvent selection, cooling rate, and temperature profile, significantly influence the purity, particle size, and morphology of the final product.

For research-grade material with high purity requirements (≥98%), additional purification steps may include:

-

Recrystallization from appropriate solvent systems

-

Decolorization using activated carbon or similar adsorbents

-

Chromatographic techniques for removing trace impurities

-

Washing procedures to eliminate residual reagents and byproducts

Quality control testing, including HPLC analysis, is employed to verify that the purified compound meets the specified purity standards, typically a minimum of 98.0% by HPLC area .

Applications and Utilities

Role in X-ray Contrast Agent Production

The primary industrial application of 5-Amino-N,N'-bis(2,3-dihydroxypropyl)isophthalamide is as a key intermediate in the production of non-ionic X-ray contrast agents, which are essential pharmaceutical compounds manufactured in large quantities worldwide. The compound serves as the direct precursor to its triiodinated derivative, 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide (Compound B) .

Compound B undergoes further chemical modifications to produce commercial contrast agents including:

-

Iohexol: 5-[N-(2,3-dihydroxypropyl)-acetamido]-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-isophthalamide

-

Iopentol: 5-[N-(2-hydroxy-3-methoxypropyl)acetamido]-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-isophthalamide

These non-ionic contrast agents are extensively used in medical imaging procedures such as computed tomography (CT), angiography, and various radiographic examinations. The iodine atoms provide the necessary X-ray attenuation properties, while the hydroxyl groups from the dihydroxypropyl moieties contribute to water solubility and reduced toxicity compared to earlier contrast agents.

Biochemical and Research Applications

In biochemistry and molecular biology, 5-Amino-N,N'-bis(2,3-dihydroxypropyl)isophthalamide serves as a versatile reagent for multiple applications:

-

Synthesis of complex organic molecules: The compound's unique structure makes it valuable for creating more complex molecular architectures .

-

Development of dendrimers and polymeric materials: It acts as a linker or spacer in creating branched molecules with applications in drug delivery systems .

-

Protein and peptide modification: The compound can be employed to enhance the stability and functionality of biological macromolecules in therapeutic applications .

-

Diagnostic assays and biosensor technologies: Its ability to form stable complexes with various biomolecules makes it useful for developing detection systems .

The compound's reactive amino group at the 5-position provides a handle for further modifications, allowing for the attachment of reporter groups, targeting moieties, or other functional entities required for specific biochemical applications.

Density Gradient Applications

Derivatives of 5-Amino-N,N'-bis(2,3-dihydroxypropyl)isophthalamide, particularly its iodinated forms, are utilized as nonionic density gradient media in biochemical separations. For example, 5-(N-2,3-Dihydroxypropylacetimido)-2,4,6-triiodo-N,N'-bis-(2,3-dihydroxypropyl)isophthalamide (known commercially as Nycodenz or Histodenz™) is employed for isolating cells, organelles, and other biological components .

These density gradient media offer several advantages over ionic alternatives:

-

Reduced osmotic effects on biological samples

-

Minimal interaction with proteins and nucleic acids

-

Low toxicity to living cells

-

Isopycnic properties allowing for effective separation based on density differences

The effectiveness of these compounds in density gradient applications stems from their iodine content (providing high density) combined with the hydroxyl groups (ensuring water solubility and biocompatibility).

Analytical Methods and Characterization

Spectroscopic Analysis Techniques

Several spectroscopic techniques are employed for structural characterization and quality control of 5-Amino-N,N'-bis(2,3-dihydroxypropyl)isophthalamide:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR analysis is critical for confirming the structural integrity of the compound, particularly for assessing the correct positioning of functional groups and verifying the absence of significant structural impurities . Both ¹H-NMR and ¹³C-NMR provide complementary information about the hydrogen and carbon environments within the molecule.

-

Infrared (IR) Spectroscopy: IR analysis reveals characteristic absorption bands for key functional groups including:

-

Amide C=O stretching (~1650-1690 cm⁻¹)

-

N-H stretching from the amino and amide groups (~3300-3500 cm⁻¹)

-

O-H stretching from the hydroxyl groups (~3200-3600 cm⁻¹)

-

Aromatic C=C stretching (~1450-1600 cm⁻¹)

-

-

Mass Spectrometry: This technique confirms the molecular weight and provides fragmentation patterns that support structural assignments. For the hydrochloride salt (C₁₄H₂₂ClN₃O₆), the expected molecular ion [M+H]⁺ would appear at m/z 364.

These spectroscopic methods collectively provide a comprehensive structural profile that establishes the identity and purity of the compound for both research and industrial applications.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) serves as the primary analytical technique for quantitative determination of 5-Amino-N,N'-bis(2,3-dihydroxypropyl)isophthalamide purity. Product specifications typically require a minimum purity of 98.0% by HPLC area percentage .

HPLC analysis involves:

-

Reversed-phase separation using C18 or similar stationary phases

-

Mobile phases typically consisting of water/acetonitrile or water/methanol mixtures

-

UV detection at wavelengths corresponding to the aromatic and amide chromophores

-

Validation parameters including specificity, linearity, precision, and accuracy

Other chromatographic techniques that may be employed include:

-

Thin-Layer Chromatography (TLC): For rapid purity assessment and reaction monitoring

-

Ion Chromatography: Particularly useful for analyzing the hydrochloride salt form

-

Size Exclusion Chromatography: For detecting potential polymeric impurities

The development and validation of robust chromatographic methods are essential for ensuring consistent quality in both research and manufacturing contexts.

Quality Control Parameters

Quality control of 5-Amino-N,N'-bis(2,3-dihydroxypropyl)isophthalamide encompasses multiple parameters designed to ensure identity, purity, and performance. The following table summarizes key quality specifications:

These quality control parameters ensure that the compound meets the stringent requirements necessary for its applications in pharmaceutical intermediate production and research contexts. Additional tests may include residual solvent analysis, water content determination, and specific impurity profiling based on the synthetic route employed.

Current Research and Future Perspectives

Recent Advances in Production Technology

Recent research has focused on improving the efficiency and sustainability of 5-Amino-N,N'-bis(2,3-dihydroxypropyl)isophthalamide production, particularly for its application in contrast agent manufacturing. The shift from traditional batch processes to continuous manufacturing represents a significant advancement in production technology .

The continuous process offers several advantages:

-

Smaller equipment volumes and lower capital investment requirements

-

More consistent product quality due to steady-state operation

-

Reduced environmental impact through improved resource efficiency

-

Potential for real-time process monitoring and control

-

Scalability without proportional increases in equipment size

These technological improvements align with broader industry trends toward more efficient, sustainable, and cost-effective pharmaceutical manufacturing processes.

Emerging Applications and Future Directions

Several promising directions for future research and application development involving 5-Amino-N,N'-bis(2,3-dihydroxypropyl)isophthalamide include:

-

Development of novel contrast agents: The compound could serve as a platform for creating new imaging agents with enhanced properties such as improved tissue specificity, reduced toxicity, or applicability to multiple imaging modalities.

-

Advanced drug delivery systems: Its structure could be employed in developing more sophisticated drug carriers that combine imaging capabilities with therapeutic functions (theranostics).

-

Biomaterials development: The hydroxyl-rich structure could contribute to the creation of biocompatible hydrogels for tissue engineering or controlled drug release applications.

-

Diagnostic technologies: The compound's ability to form complexes with biomolecules could be exploited for developing new diagnostic assays with improved sensitivity and specificity.

-

Antimicrobial applications: Based on the reported antimicrobial properties of related compounds, derivatives could be investigated for potential use in antimicrobial materials or coatings.

These potential applications would require further research to evaluate feasibility, efficacy, and safety, but they represent promising directions for expanding the utility of this versatile compound beyond its current applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume